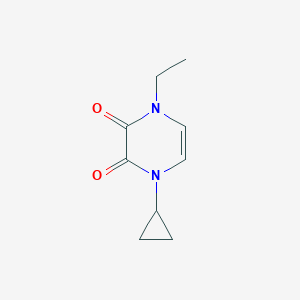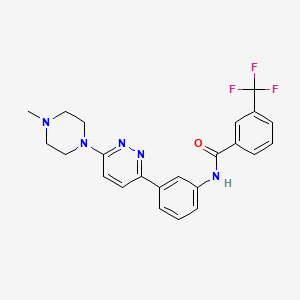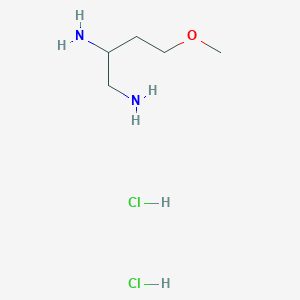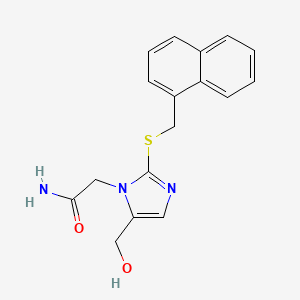![molecular formula C15H20N2O B2678460 1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one CAS No. 2361638-71-1](/img/structure/B2678460.png)
1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction . These techniques allow for the determination of the compound’s molecular geometry, vibrational frequencies, and other structural characteristics .Chemical Reactions Analysis
While specific chemical reactions involving 1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one are not available, similar compounds, such as Dimethylaminopropylamine, are known to undergo various reactions. For instance, Dimethylaminopropylamine is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques. For instance, the properties of a new chalcone derivative were characterized based on spectral data, elemental analyses, and alternative synthetic routes . The effect of solvents on photophysical parameters such as singlet absorption, molar absorptivity, oscillator strength, dipole moment, fluorescence spectra, and fluorescence quantum yield have been investigated comprehensively .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Metabolism
The compound and its metabolites were synthesized through enantioselective methods, indicating its importance in the development of pharmacologically active agents. This synthesis pathway demonstrates the compound's relevance in medicinal chemistry for creating specific enantiomers with potential therapeutic applications (J. Matsubara et al., 2000).
Structural Characterization and Analysis
The compound's structural derivatives have been the focus of studies involving X-ray diffraction to determine crystal structures, which is crucial for understanding the physical and chemical properties that influence their biological activity. This structural analysis contributes to the design and optimization of new compounds with enhanced performance for various applications (M. Macías et al., 2011).
Generation of Structurally Diverse Libraries
Research has been conducted on the use of this compound as a starting material for generating a structurally diverse library of compounds. This work emphasizes its versatility as a precursor for synthesizing a wide range of chemical entities, highlighting its potential for discovering new pharmacologically active compounds (G. Roman, 2013).
Antiproliferative Agents
Some derivatives of this compound have been synthesized and evaluated as antiproliferative agents, showing selective activity against human leukemia and breast cancer cell lines. This research indicates the compound's potential as a lead for the development of new cancer therapies (Simone Kohfeld et al., 2007).
Propiedades
IUPAC Name |
1-[8-(dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-15(18)17-9-5-6-12-7-8-14(16(2)3)10-13(12)11-17/h4,7-8,10H,1,5-6,9,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAMAUHVMBIBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(CCCN(C2)C(=O)C=C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2678378.png)




![5-[(2,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2678386.png)

![N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2678389.png)
![(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2678390.png)
![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2678391.png)


